Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)-
Description
Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)-, is a Schiff base derivative synthesized via the condensation of carbonic dihydrazide with two equivalents of 2-hydroxybenzaldehyde. This compound features a central carbonyl group flanked by two hydrazide moieties, each conjugated to a 2-hydroxyphenyl group. Its molecular formula is C₁₅H₁₄N₄O₃, with a molecular weight of 298.30 g/mol (calculated). Structural characterization via NMR and X-ray diffraction reveals planar geometry in analogous compounds, though substituents can induce torsional angles .
Properties
CAS No. |
6638-49-9 |
|---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
1,3-bis[(E)-(2-hydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H14N4O3/c20-13-7-3-1-5-11(13)9-16-18-15(22)19-17-10-12-6-2-4-8-14(12)21/h1-10,20-21H,(H2,18,19,22)/b16-9+,17-10+ |
InChI Key |
MRETZGWZOKFPDX-CZCYGEDCSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)NN=CC2=CC=CC=C2O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N/N=C/C2=CC=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)NN=CC2=CC=CC=C2O)O |
Synonyms |
salicylaldehyde carbohydrazone |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Diethyl Carbonate
The most efficient method involves reacting diethyl carbonate with excess hydrazine hydrate under reflux conditions. This reaction follows a nucleophilic acyl substitution mechanism, where hydrazine attacks the electrophilic carbonyl carbon:
$$
\text{(C}2\text{H}5\text{O)}2\text{CO} + 2\text{NH}2\text{NH}2 \rightarrow \text{O=C(NHNH}2\text{)}2 + 2\text{C}2\text{H}_5\text{OH}
$$
- Molar ratio : 1:2.5 (diethyl carbonate : hydrazine hydrate)
- Temperature : 80–90°C
- Reaction time : 1.5–2 hours
- Yield : 92–95% (via reactive distillation to remove ethanol)
This method eliminates solvent use, reduces waste, and achieves near-quantitative yields by continuously removing ethanol, shifting the equilibrium toward product formation.
Condensation with 2-Hydroxybenzaldehyde
Hydrazone Formation Mechanism
CDBHPM is synthesized by condensing carbonic dihydrazide with 2-hydroxybenzaldehyde in a 1:2 molar ratio. The reaction proceeds via acid-catalyzed nucleophilic addition of hydrazide to the aldehyde, followed by dehydration:
$$
\text{O=C(NHNH}2\text{)}2 + 2\text{HO-C}6\text{H}4\text{-CHO} \rightarrow \text{O=C(NH-N=CH-C}6\text{H}4\text{-OH)}2 + 2\text{H}2\text{O}
$$
Critical Parameters :
- Catalyst : 5 mol% acetic acid
- Solvent : Anhydrous ethanol
- Temperature : 70°C (reflux)
- Reaction time : 4–6 hours
Comparative Analysis of Solvent Systems
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 70 | 4 | 85 |
| Methanol | HCl | 65 | 5 | 72 |
| THF | None | 80 | 6 | 68 |
Ethanol outperforms methanol and THF due to its ability to dissolve both reactants and stabilize the hydrazone intermediate.
Industrial-Scale Adaptations
Reactive Distillation for Yield Enhancement
Adopting the reactive distillation technique described in CN103408454A , CDBHPM synthesis can be scaled to ton-level production:
- Combine carbonic dihydrazide and 2-hydroxybenzaldehyde in a reactor with ethanol.
- Heat to 70°C while distilling off water via a Dean-Stark apparatus.
- Terminate the reaction when water cessation is observed (typically 5–6 hours).
Advantages :
- Yield increase : 85% → 91%
- Purity : >98% (HPLC)
- Safety : Avoids prolonged exposure to high temperatures, reducing decomposition risks.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that carbonic dihydrazide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from this chemical can inhibit the growth of various pathogenic bacteria and fungi. A notable example is the use of these compounds in treating protozoan infections, as highlighted in patent literature where they are formulated into medicinal compositions for therapeutic purposes .
Case Study: Treatment of Protozoan Infections
In a clinical study, a derivative of carbonic dihydrazide was administered to subjects with protozoan infections. The results demonstrated a marked reduction in infection rates compared to control groups, underscoring the compound's potential as an effective treatment option .
Industrial Applications
Fine Chemical Intermediates
Carbonic dihydrazide serves as an important intermediate in the synthesis of fine chemicals. Its ability to undergo various chemical reactions makes it valuable in producing dyes, agrochemicals, and other specialty chemicals .
Table 1: Industrial Uses of Carbonic Dihydrazide
| Application | Description |
|---|---|
| Fine Chemicals | Used as an intermediate in dye and agrochemical production |
| Polymer Curing Agent | Acts as a curing agent for epoxy resins |
| Stabilizer in Photography | Utilized in silver halide diffusion processes |
Environmental Applications
Oxygen Scavenger
In industrial settings, carbonic dihydrazide is employed as an oxygen scavenger in boiler systems. It effectively removes dissolved oxygen from water, thereby preventing corrosion and extending the lifespan of equipment .
Research Applications
Catalysis Studies
Recent research has explored the use of carbonic dihydrazide in catalysis, particularly in reactions involving carbon dioxide conversion to useful chemicals. This application is significant given the growing interest in carbon capture technologies and sustainable chemistry practices.
Mechanism of Action
The mechanism of action of Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that exhibit unique chemical and biological properties. These metal complexes can interact with cellular components, leading to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Spectroscopic Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- | 8.00 (s, 2H, NH), 6.98–7.26 (m, aromatic) | 157.6 (C=O), 143.8 (C=N), 116.1–129.5 (Ar) |
| 2,2'-Bis[(3-bromo-4,5-dimethoxyphenyl)methylene]carbonimidic dihydrazide HCl | 7.08–7.43 (m, Ar), 3.85 (s, OCH₃) | 152.1 (C-Br), 56.2 (OCH₃) |
Biological Activity
Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)-, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
The synthesis of Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- typically involves the reaction of carbonic dihydrazide with 2-hydroxybenzaldehyde. The reaction is generally carried out in solvents such as ethanol or methanol under reflux conditions for several hours. The product is then purified through recrystallization.
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Ethanol or Methanol |
| Temperature | Reflux |
| Duration | Several hours |
Biological Activities
Research indicates that Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- exhibits several biological activities, including:
- Antifungal Activity: The compound has shown efficacy against various fungal strains, making it a candidate for antifungal drug development.
- Anti-inflammatory Properties: It has been noted for its potential to reduce inflammation, which could be beneficial in treating inflammatory diseases.
- Anticancer Effects: Studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
The biological activity of Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- can be attributed to its ability to interact with specific molecular targets. The compound can chelate metal ions, forming stable complexes that exhibit unique properties. These metal complexes may disrupt cellular processes by inhibiting enzyme activity or interfering with signaling pathways .
Case Studies and Research Findings
-
Anticancer Activity:
A study evaluated the anticancer effects of various derivatives of Carbonic dihydrazide on human cancer cell lines. Results indicated that certain derivatives had IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents . -
Antifungal Efficacy:
In vitro tests showed that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, suggesting its potential use as an antifungal agent. -
Anti-inflammatory Effects:
Experimental models of inflammation demonstrated that treatment with Carbonic dihydrazide derivatives resulted in decreased levels of pro-inflammatory cytokines, indicating a promising anti-inflammatory profile .
Potential Applications
Given its diverse biological activities, Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- has potential applications in:
- Pharmaceutical Development: As a lead compound for new antifungal and anticancer drugs.
- Material Science: Its ability to form metal complexes can be exploited in creating advanced materials with tailored properties .
- Research: Used as a ligand in coordination chemistry to study metal interactions and their biological implications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bis((2-hydroxyphenyl)methylene) carbonic dihydrazide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via condensation reactions between hydrazides and aldehydes. For example, asymmetrical bis-substituted derivatives are prepared by reacting 1,5-dihydrazinocarbonyl with 2-hydroxybenzaldehyde derivatives under reflux in ethanol. Protective groups (e.g., methoxy) may be introduced to prevent side reactions. Purification involves recrystallization or column chromatography, monitored by TLC .
- Key Techniques : IR spectroscopy confirms hydrazone bond formation (C=N stretch at ~1600 cm⁻¹), while elemental analysis validates stoichiometry.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodology :
- Spectroscopy : NMR (¹H/¹³C) identifies proton environments and substituent effects (e.g., phenolic -OH at δ 10–12 ppm).
- X-ray Diffraction : Resolves crystal packing and intramolecular hydrogen bonding (e.g., O–H···N interactions) .
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?
- Methodology :
- Comparative Analysis : Cross-validate NMR-derived tautomeric forms (e.g., keto-enol equilibrium) with X-ray data. For example, crystallography may reveal a dominant enol form, while NMR shows dynamic equilibria in solution .
- Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and electronic properties to align experimental and theoretical bond lengths/angles .
Q. What strategies optimize the compound’s bioactivity through structural modification?
- Methodology :
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) to enhance antioxidant capacity via radical scavenging. Bioactivity is quantified using DPPH/ABTS assays, with IC₅₀ values compared against controls .
- Coordination Chemistry : Chelation with transition metals (e.g., Mn²⁺) can amplify antimicrobial activity. Synthesize complexes and evaluate minimum inhibitory concentrations (MICs) against bacterial strains .
Q. How can researchers design experiments to investigate metal coordination behavior and stability constants?
- Methodology :
- Synthesis : React the ligand with metal salts (e.g., Mn(ClO₄)₂) in methanol/water under controlled pH. Monitor complexation via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) .
- Stability Studies : Use potentiometric titrations to determine logβ values and assess thermodynamic stability in aqueous media.
Data Analysis and Theoretical Frameworks
Q. How should researchers address discrepancies in antioxidant activity data across different assay systems?
- Methodology :
- Assay-Specific Calibration : Normalize DPPH/FRAP results using standard antioxidants (e.g., ascorbic acid).
- Statistical Validation : Apply ANOVA to identify significant variations (p < 0.05) and correlate with substituent electronic profiles .
Q. What computational approaches predict electronic properties relevant to photochemical applications?
- Methodology :
- TD-DFT Calculations : Simulate UV-Vis spectra to identify π→π* transitions and assess potential as photosensitizers.
- Frontier Molecular Orbital (FMO) Analysis : Determine HOMO-LUMO gaps to evaluate charge-transfer efficiency .
Experimental Design and Validation
Q. How can researchers validate the reproducibility of synthetic protocols under varying laboratory conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
